molecular formula C18H16N2O3S B2749405 N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide CAS No. 433313-36-1

N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide

Cat. No.: B2749405
CAS No.: 433313-36-1
M. Wt: 340.4
InChI Key: ZKFTYUUONYJCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H16N2O3S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

A study on new organotin(IV) carboxylates derived from a Schiff base, which shares a structural motif with N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide, highlighted its in vitro antimicrobial activities. The research demonstrated that these complexes exhibit significant biocidal activity against a range of fungi and bacteria. The study suggests that the furan-2-carboxamide derivatives' ability to cross microbial cell membranes due to their lipophilicity might be a key mechanism behind their antimicrobial effectiveness (Dias et al., 2015).

Anticancer and Antibacterial Properties

Research on N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives found that these compounds exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This study underscores the therapeutic potential of furan-2-carboxamide derivatives in treating various diseases, including cancer and bacterial infections (Bonilla-Castañeda et al., 2022).

Structural and Spectral Analyses

Another study focused on the structural and spectral analyses of N,N'-(2,2'-dithiodi-o-phenylene)bis-(furan-2-carboxamide), revealing insights into its molecular structure and interactions. The research provided valuable information on the compound's geometric and electronic properties, which could be beneficial for designing drugs with optimized pharmacological profiles (Yıldırım et al., 2018).

Corrosion Inhibition

Furan-2-carboxamide derivatives have also been investigated for their corrosion inhibition capabilities. A study on heterocyclic semicarbazones derived from furan-2-carboxamide showed exceptional efficiency in protecting carbon steel surfaces in acidic environments. This research highlights the potential industrial application of furan-2-carboxamide derivatives in corrosion protection (Palayoor et al., 2017).

Enzymatic Polymerization

The furan-2-carboxamide framework has been explored in the context of sustainable materials as well. A study on the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, analogous to furan-2-carboxamide, suggests these compounds can serve as sustainable alternatives to traditional polyamides. This application demonstrates the potential of furan-2-carboxamide derivatives in developing environmentally friendly materials (Jiang et al., 2015).

Properties

IUPAC Name

N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11-14(10-12-6-3-2-4-7-12)24-18(15(11)16(19)21)20-17(22)13-8-5-9-23-13/h2-9H,10H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFTYUUONYJCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.